![molecular formula C20H12BrNO3 B3004398 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide CAS No. 886144-73-6](/img/structure/B3004398.png)
2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide
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Overview
Description
2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound with the molecular formula C20H12BrNO3 . It has an average mass of 394.218 Da and a monoisotopic mass of 393.000061 Da .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Scientific Research Applications
Oxidative Stress Modulation
Xanthone derivatives, including 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide, have been studied for their ability to counteract oxidative stress. These compounds can modulate the Nrf2 pathway, which plays a critical role in cellular defense against oxidative damage . This application is particularly relevant in the context of inflamed human macrophages, where oxidative stress can lead to chronic inflammation and tissue damage.
Anti-inflammatory Activity
Due to their structural affinity with natural xanthones like α- and γ-mangostin, synthetic xanthone derivatives exhibit significant anti-inflammatory properties. They can potentially be developed into anti-inflammatory drugs, offering a safer alternative to current medications with fewer side effects .
Cancer Research
The unique scaffold of xanthones allows for a variety of substitutions that can interact with different biological targets. This makes them valuable in cancer research, where they can be designed to target specific pathways involved in cancer cell proliferation and survival .
Neuroprotective Agents
Xanthone derivatives have shown promise as neuroprotective agents. Their ability to modulate oxidative stress and inflammation could be beneficial in treating neurodegenerative diseases where these processes are implicated, such as Alzheimer’s and Parkinson’s disease .
Pharmacological Studies
The diverse biological activities of xanthone derivatives make them suitable for various pharmacological studies. They can be used to explore new therapeutic possibilities, especially in the development of drugs with multiple targets, which is a growing trend in pharmacology .
Antimicrobial and Antiviral Research
Xanthone derivatives have demonstrated antimicrobial and antiviral activities. Their potential to inhibit the growth of harmful microorganisms and viruses can be harnessed to develop new treatments for infectious diseases .
Mechanism of Action
Target of Action
The primary target of 2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide is the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in Pseudomonas aeruginosa – QscR . These receptors play a crucial role in bacterial communication and biofilm formation.
Mode of Action
2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide acts as an active inhibitor of the aforementioned receptors . By binding to these receptors, it disrupts the normal signaling pathways in these bacteria, thereby inhibiting their ability to form biofilms and communicate effectively.
Result of Action
The inhibition of the LuxR-type receptor and the quorum-sensing repressor leads to a disruption in bacterial communication and biofilm formation . This can potentially make the bacteria more susceptible to antibiotics and the host immune response.
Future Directions
properties
IUPAC Name |
2-bromo-N-(9-oxoxanthen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO3/c21-16-7-3-1-5-13(16)20(24)22-12-9-10-15-18(11-12)25-17-8-4-2-6-14(17)19(15)23/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBXSNUYSRAFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide |
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